molecular formula C17H17N3O3S B2487108 2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole CAS No. 897477-41-7

2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole

Cat. No.: B2487108
CAS No.: 897477-41-7
M. Wt: 343.4
InChI Key: NTEARGOCMHOTEZ-UHFFFAOYSA-N
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Description

2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole core, a methoxy group, and a piperazine ring substituted with a furan-2-carbonyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents like methyl iodide in the presence of a base.

    Formation of the Piperazine Ring: The piperazine ring is synthesized separately and then coupled with the benzothiazole core.

    Attachment of the Furan-2-carbonyl Group: The final step involves the acylation of the piperazine ring with furan-2-carbonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the furan ring.

    Substitution: Various substituted benzothiazole derivatives depending on the substituent introduced.

Scientific Research Applications

2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    2-(4-phenylpiperazin-1-yl)pyrimidine derivatives: Explored for their potential in treating neurodegenerative diseases.

    Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.

Uniqueness

2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole stands out due to its unique combination of a benzothiazole core, a methoxy group, and a furan-2-carbonyl-substituted piperazine ring. This unique structure imparts specific chemical and biological properties that make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

furan-2-yl-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-22-12-4-2-6-14-15(12)18-17(24-14)20-9-7-19(8-10-20)16(21)13-5-3-11-23-13/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEARGOCMHOTEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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